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Compound of Interest

Compound Name: N-Boc-2-bromo-1-propanamine

Cat. No.: B111395 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-
2-bromo-1-propanamine, a key intermediate in various organic syntheses. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) characteristics, offering a valuable resource for compound verification and reaction

monitoring.

Spectroscopic Data Summary
The empirical formula for N-Boc-2-bromo-1-propanamine is C₈H₁₆BrNO₂. The molecular

weight is 238.12 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR: The proton NMR spectrum of N-Boc-2-bromo-1-propanamine in deuterated

chloroform (CDCl₃) exhibits characteristic signals corresponding to the protons in the molecule.

A PhD thesis from the University of Parma reports the following ¹H-NMR data (400 MHz,

CDCl₃): δ 5.03 (bs, 1H), 4.19 (m, 1H), 3.53 (m, 1H), 3.31 (m, 1H), 1.67 (d, J = 4 Hz, 3H), 1.25

(s, 9H).
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

5.03 Broad Singlet 1H NH

4.19 Multiplet 1H CH-Br

3.53 Multiplet 1H
CH₂-N

(diastereotopic)

3.31 Multiplet 1H
CH₂-N

(diastereotopic)

1.67 Doublet 3H CH₃

1.25 Singlet 9H C(CH₃)₃ (Boc)

¹³C-NMR: While a specific experimental spectrum for N-Boc-2-bromo-1-propanamine was not

found in the available literature, the expected chemical shifts can be predicted based on the

structure and data from similar compounds. A publication by Hancock et al. (2013) mentions

the recording of ¹³C-NMR spectra for compounds synthesized in a similar manner, suggesting

such data exists.

Predicted Chemical Shift (δ) ppm Assignment

~155 C=O (Boc)

~80 C(CH₃)₃ (Boc)

~50-60 CH-Br

~45-55 CH₂-N

~28 C(CH₃)₃ (Boc)

~20-25 CH₃

Infrared (IR) Spectroscopy
An experimental IR spectrum for N-Boc-2-bromo-1-propanamine is not readily available in

public databases. However, the characteristic absorption bands can be predicted based on the
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functional groups present in the molecule.

Wavenumber (cm⁻¹) Functional Group Vibration Mode

~3350 N-H Stretching

~2975, 2930, 2870 C-H (alkane) Stretching

~1680 C=O (carbamate) Stretching

~1520 N-H Bending

~1160 C-O (carbamate) Stretching

~600-700 C-Br Stretching

Mass Spectrometry (MS)
While a specific mass spectrum for N-Boc-2-bromo-1-propanamine was not found, the

expected fragmentation pattern can be deduced. The mass spectrum would likely show the

molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the

presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragments would include the loss of

the Boc group, the bromine atom, and various alkyl fragments. A publication by Hancock et al.

(2013) indicates that mass spectra were obtained via Electrospray Ionization Time-of-Flight

(ESI-TOF).

Expected m/z values:

[M]⁺: 237/239

[M - C₄H₈]⁺ (loss of isobutylene from Boc): 181/183

[M - Boc]⁺: 137/139

[M - Br]⁺: 158

[C₄H₉]⁺ (tert-butyl cation): 57

Experimental Protocols
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The following are general protocols for obtaining the spectroscopic data described above.

Synthesis of N-Boc-2-bromo-1-propanamine
A common method for the synthesis of N-Boc protected bromoalkanes involves the reaction of

the corresponding bromoalkylamine hydrobromide with di-tert-butyl dicarbonate (Boc₂O) in the

presence of a base.

Materials:

2-Bromo-1-propanamine hydrobromide

Di-tert-butyl dicarbonate (Boc₂O)

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Suspend 2-bromo-1-propanamine hydrobromide in the chosen organic solvent.

Add the base (e.g., triethylamine) and stir the mixture at room temperature.

Add di-tert-butyl dicarbonate to the reaction mixture.

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography

(TLC).

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate

solution and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude product by flash column chromatography on silica gel.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified N-Boc-2-bromo-1-propanamine in

approximately 0.6 mL of deuterated chloroform (CDCl₃).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-

decoupled pulse program is typically employed.

IR Spectroscopy
Sample Preparation: A small amount of the neat compound is placed on the diamond crystal

of an ATR-FTIR spectrometer.

Data Acquisition: A background spectrum of the clean ATR crystal is recorded, followed by

the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or

through an LC system. Acquire the mass spectrum using an appropriate ionization

technique, such as electrospray ionization (ESI), in positive ion mode.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of

N-Boc-2-bromo-1-propanamine.
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Caption: Workflow for the synthesis and spectroscopic characterization of N-Boc-2-bromo-1-
propanamine.

To cite this document: BenchChem. [Spectroscopic Profile of N-Boc-2-bromo-1-
propanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b111395#spectroscopic-data-for-n-boc-2-bromo-1-
propanamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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